N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide
Description
N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide is a pyrimidine-derived acetamide compound characterized by a cyclobutyl group at the 6-position and a cyclopropyl group at the 2-position of the pyrimidine ring. This structure is linked via an amino group to a para-substituted phenyl ring, which is further acetylated to form the acetamide moiety. Pyrimidine derivatives are widely explored in drug discovery due to their ability to interact with enzymes, receptors, and nucleic acids. The cyclopropane and cyclobutane substituents may enhance metabolic stability and binding affinity through steric and electronic effects, making this compound a candidate for further investigation in therapeutic contexts such as analgesia or anti-inflammatory applications .
Properties
IUPAC Name |
N-[4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-12(24)20-15-7-9-16(10-8-15)21-18-11-17(13-3-2-4-13)22-19(23-18)14-5-6-14/h7-11,13-14H,2-6H2,1H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPGQGNCYIOYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3CCC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-cyclopropyl-4,6-dichloropyrimidine.
Introduction of the cyclobutyl group: The cyclobutyl group is introduced via a nucleophilic substitution reaction using a suitable cyclobutylating agent.
Attachment of the phenyl ring: The phenyl ring is attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Formation of the acetamide group: The final step involves the acylation of the amino group on the phenyl ring with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation or inflammation.
Comparison with Similar Compounds
a) N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
- Key Features : Incorporates a sulfonamide-linked piperazine group at the phenyl ring.
- Activity : Demonstrated analgesic efficacy comparable to paracetamol, likely via cyclooxygenase (COX) inhibition or central nervous system modulation .
- Comparison: The sulfonamide group in Compound 35 may improve solubility but could introduce off-target effects.
b) N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4)
- Key Features: Contains a hydroxyphenylamino group instead of a pyrimidine ring.
- Application : Primarily an impurity in paracetamol synthesis and used industrially in lithographic plates .
Pyrimidine-Based Analogues
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~356.4 | ~2.8 | 6 |
| Compound 35 | ~337.4 | ~1.2 | 7 |
| CAS 93629-82-4 | ~256.3 | ~1.5 | 3 |
Research Findings and Implications
Pharmacological Potential: The target compound’s pyrimidine core and cyclopropane/cyclobutane groups may confer advantages over simpler acetamide derivatives, such as enhanced metabolic stability and target specificity. For example, cyclopropane’s ring strain could promote stronger van der Waals interactions in hydrophobic enzyme pockets.
Synthetic Considerations : The compound’s synthesis may generate impurities analogous to CAS 93629-82-4, necessitating rigorous purification for pharmaceutical use .
Therapeutic Hypotheses : Unlike sulfonamide-based analogs (e.g., Compound 35), the target compound is less likely to exhibit sulfonamide-related toxicity, making it a safer candidate for chronic pain management.
Biological Activity
N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C_{19}H_{24}N_{4}O, with a molecular weight of 324.43 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities, and an acetamide group that may enhance its pharmacological properties.
The specific mechanism of action for this compound is not fully elucidated; however, similar compounds have demonstrated interactions with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in critical pathways such as cell proliferation and inflammation.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Research suggests that related pyrimidine derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor effects. For instance, a study demonstrated that similar pyrimidine derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
The compound has shown promising antimicrobial activity in preliminary studies. For example, derivatives have been tested against Mycobacterium tuberculosis, with some exhibiting inhibitory concentrations effective at low micromolar levels .
Anti-inflammatory Effects
Research indicates that pyrimidine-based compounds can possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways. This could be particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
Study on Antitumor Efficacy :
- Objective : To evaluate the antitumor efficacy of this compound in vitro.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Results : Significant inhibition of cell viability was observed at concentrations above 20 µM, indicating potential for further development as an anticancer agent.
-
Antimicrobial Testing :
- Objective : Assess the effectiveness against Mycobacterium tuberculosis.
- Methodology : The compound was subjected to broth microdilution assays.
- Results : Displayed MIC values comparable to established anti-tubercular agents, suggesting it could serve as a lead compound for further drug development.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
